molecular formula C15H9BrO3 B14084356 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one

2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one

Cat. No.: B14084356
M. Wt: 317.13 g/mol
InChI Key: GKEWBRFPQGHVQI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a bromophenyl group attached to the chromenone core, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the chromenone core. The reaction is usually carried out in a polar solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(4-Bromophenyl)-3-oxo-4H-chromen-4-one.

    Reduction: Formation of 2-(4-Bromophenyl)-3-hydroxy-4H-dihydrochromen-4-one.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The biological activity of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the bromophenyl group in this compound enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins.
  • The chromenone core provides a rigid and planar structure, which is essential for its biological activity.

Properties

Molecular Formula

C15H9BrO3

Molecular Weight

317.13 g/mol

IUPAC Name

2-(4-bromophenyl)-3-hydroxychromen-4-one

InChI

InChI=1S/C15H9BrO3/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,18H

InChI Key

GKEWBRFPQGHVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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